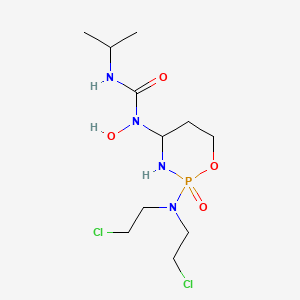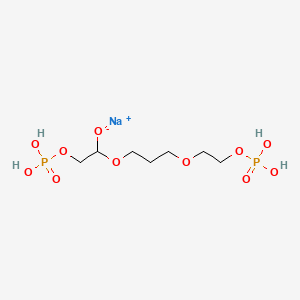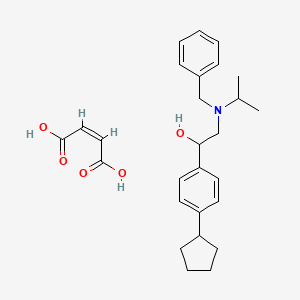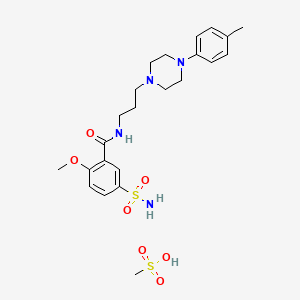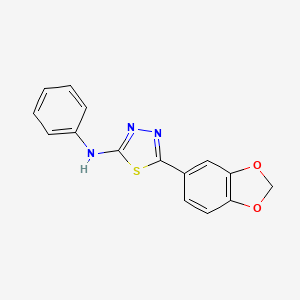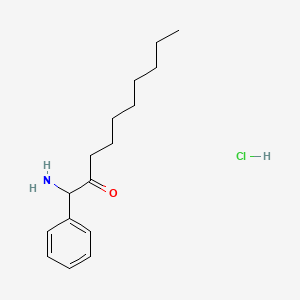
(+-)-1-Amino-1-phenyl-2-decanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-Amino-1-phenyl-2-decanone hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of decanone, featuring an amino group and a phenyl group attached to the second carbon of the decanone chain. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-amino-1-phenyl-2-decanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with decanone and aniline as the primary starting materials.
Formation of Intermediate: The decanone undergoes a reaction with aniline in the presence of a catalyst, such as hydrochloric acid, to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in (±)-1-amino-1-phenyl-2-decanone hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as crystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (±)-1-Amino-1-phenyl-2-decanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-1-Amino-1-phenyl-2-decanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (±)-1-amino-1-phenyl-2-decanone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-phenyl-2-propanone: A shorter chain analog with similar reactivity.
1-Amino-1-phenyl-2-butanone: Another analog with a slightly longer chain.
1-Amino-1-phenyl-2-pentanone: A compound with a longer chain, exhibiting different physical properties.
Uniqueness: (±)-1-Amino-1-phenyl-2-decanone hydrochloride is unique due to its specific chain length and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties. Its longer chain length compared to similar compounds may result in different solubility, reactivity, and biological activity profiles.
Eigenschaften
CAS-Nummer |
153788-01-3 |
|---|---|
Molekularformel |
C16H26ClNO |
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
1-amino-1-phenyldecan-2-one;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-4-5-6-10-13-15(18)16(17)14-11-8-7-9-12-14;/h7-9,11-12,16H,2-6,10,13,17H2,1H3;1H |
InChI-Schlüssel |
OCPJWELGIILISG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


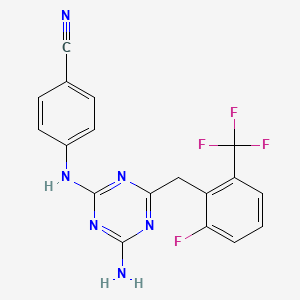
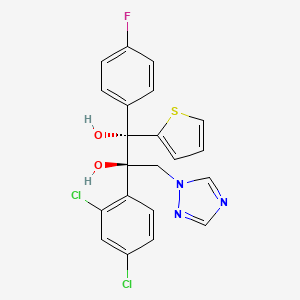

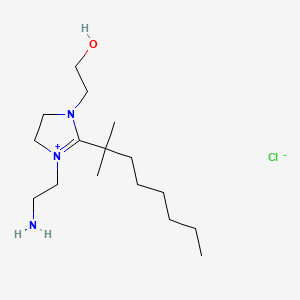
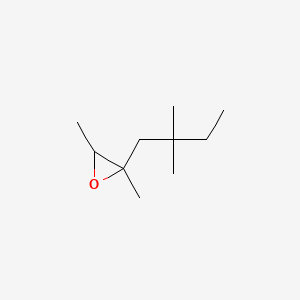
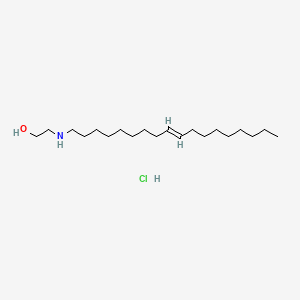

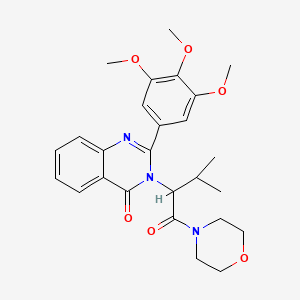
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
